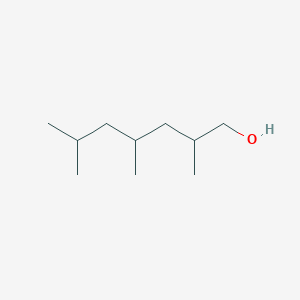

2,4,6-Trimethylheptan-1-ol

描述

Contextualization within Branched Alcohol Chemistry

2,4,6-Trimethylheptan-1-ol is classified as a primary alcohol, as the hydroxyl (-OH) group is attached to a carbon atom bonded to only one other carbon atom. chemguide.co.uk Specifically, it is a C10 alcohol, a group of alcohols with ten carbon atoms. The defining feature of this molecule is its highly branched alkyl chain, which significantly influences its physical and chemical properties compared to its straight-chain isomer, 1-decanol.

The physical properties of alcohols, such as boiling point and solubility, are largely dictated by the hydroxyl group and the structure of the carbon chain. byjus.com The presence of the -OH group allows for hydrogen bonding between molecules, leading to higher boiling points than alkanes of similar molecular weight. chemguide.co.uk However, increased branching along the carbon chain, as seen in this compound, tends to lower the boiling point compared to less branched isomers. This is because the branching reduces the effective surface area for van der Waals forces. byjus.com

Alcohols are categorized as primary (1°), secondary (2°), or tertiary (3°) based on the substitution of the carbon atom bearing the hydroxyl group. britannica.com This classification is crucial for predicting their reactivity, particularly in oxidation reactions. solubilityofthings.com As a primary alcohol, this compound can be oxidized to form an aldehyde and subsequently a carboxylic acid. solubilityofthings.com

Significance of Investigating Complex Alkyl Chain Structures in Organic Synthesis

The study of molecules with complex alkyl chains like this compound is of considerable importance in organic synthesis. The ability to construct intricate carbon skeletons is a fundamental challenge and a powerful tool in modern chemistry. youtube.com The precise arrangement of alkyl groups can dramatically alter a molecule's properties and function.

Key areas where complex alkyl chains are significant include:

Medicinal Chemistry: The incorporation of specific alkyl chains can enhance the lipophilicity of a compound, which can improve its absorption and distribution within biological systems. wikipedia.org This strategy is utilized to modify the antimicrobial activity of certain classes of compounds. wikipedia.org

Polymer Science: Alkyl groups are integral to polymer synthesis, where they can be part of the monomer or appended as side chains. The structure and length of these alkyl groups influence the physical properties of the resulting polymer, such as its flexibility, thermal stability, and chemical resistance. patsnap.com

Materials Science: Branched-chain alcohols are used in the production of detergents, personal care products, and as industrial lubricants. ontosight.ai Their unique structures, for instance in C11-C15 branched alcohols, make them effective as surfactants and emollients. ontosight.ai

Natural Products and Pheromones: Many natural products, including insect pheromones, feature branched alkyl chains. nih.gov The synthesis of these molecules is a key area of research, often for applications in sustainable agriculture and pest control. beilstein-journals.orgresearchgate.net

Overview of Current Research Trajectories for Alkyl Alcohols with Multiple Stereocenters

This compound possesses chiral centers at the 2 and 4 positions, meaning it can exist as multiple stereoisomers. The study of such chiral alcohols is a major focus in contemporary organic chemistry, driven by the fact that the biological activity of molecules is often dependent on their specific stereochemistry. univ-rennes1.fr

Current research in this area is largely concentrated on the following trajectories:

Asymmetric Synthesis: Developing new synthetic methods to selectively produce a single desired stereoisomer of a chiral alcohol is a primary goal. nih.gov This is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is active, while the other may be inactive or even harmful. sigmaaldrich.com Strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. acs.org

Stereoselective Catalysis: The development of catalysts that can differentiate between the stereoisomers of a racemic mixture is another active area of research. For example, copper-hydride catalyzed enantioselective silylation has been used for the kinetic resolution of secondary alcohols with multiple stereocenters. nih.gov

Total Synthesis of Natural Products: Many complex natural products contain multiple chiral alcohol functionalities. The total synthesis of these molecules serves as a platform for testing and developing new synthetic methodologies. acs.orgnih.gov

Pheromone Chemistry: Branched-chain alcohols are components of many insect pheromones. nih.gov Research focuses on the synthesis of specific stereoisomers of these alcohols to study their biological activity and for use in pest management strategies. beilstein-journals.orgresearchgate.netpsu.edu

Scope and Objectives of Academic Inquiry into this compound

While specific academic studies focusing exclusively on this compound are not abundant in the public literature, the compound and its structural motifs are relevant to several areas of chemical research. The objectives of such inquiries can be inferred from research on analogous structures.

A primary objective would be the stereoselective synthesis of its various stereoisomers. This would involve developing synthetic routes that allow for precise control over the chiral centers at positions 2 and 4. Such a synthesis would be a valuable exercise in demonstrating the utility of modern asymmetric synthesis techniques.

Another area of interest is its potential role as a chiral building block . The defined stereochemistry of a synthesized this compound isomer could be used as a starting material for the construction of more complex molecules, such as natural products or pharmaceuticals. Chiral alcohols are frequently used as starting materials or as resolving agents in the synthesis of single-stereoisomer drugs. sigmaaldrich.com

Furthermore, this alcohol could serve as a model compound for studying the physicochemical properties of branched, chiral molecules. Investigations could focus on how the specific arrangement of the methyl groups affects properties like its interaction with surfaces, its self-assembly behavior, and its efficacy as a surfactant or solvent.

Finally, given that structurally similar branched alcohols are found in insect pheromones, there could be research into the potential biological activity of this compound and its derivatives. This would involve synthesizing the different stereoisomers and testing their effects as insect attractants or repellents.

Structure

3D Structure

属性

分子式 |

C10H22O |

|---|---|

分子量 |

158.28 g/mol |

IUPAC 名称 |

2,4,6-trimethylheptan-1-ol |

InChI |

InChI=1S/C10H22O/c1-8(2)5-9(3)6-10(4)7-11/h8-11H,5-7H2,1-4H3 |

InChI 键 |

SPZKOUBIZRBFQY-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC(C)CC(C)CO |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2,4,6 Trimethylheptan 1 Ol

Stereoselective Synthesis of 2,4,6-Trimethylheptan-1-ol Stereoisomers

The controlled synthesis of a specific stereoisomer of this compound, which contains three chiral centers, requires sophisticated methods that can selectively form each stereocenter with high fidelity. These approaches are broadly categorized by their method of inducing chirality, including enantioselective and diastereoselective strategies.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic precursor. For chiral branched alcohols, catalytic asymmetric reduction of prochiral ketones is a primary strategy. encyclopedia.pub The use of chiral catalysts, such as those derived from transition metals (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands, facilitates the delivery of a hydride to one face of the ketone, leading to an excess of one alcohol enantiomer. encyclopedia.pub Another powerful method is the asymmetric addition of organometallic reagents to aldehydes, where a chiral ligand directs the nucleophilic attack to create a stereogenic center with high enantiomeric excess (ee). organic-chemistry.org

Recent advances have also demonstrated the power of photoredox catalysis in forging stereogenic centers. For instance, the photoexcitation of a chiral iridium(III) complex can enable enantioselective alkyl-alkyl cross-coupling reactions between allylic alcohols and radical precursors, a pathway not accessible under thermal conditions. recercat.cat Such methods provide novel routes to chiral building blocks that could be elaborated into complex targets like this compound.

Table 1: Overview of General Enantioselective Methods for Chiral Alcohol Synthesis

| Method | Description | Key Features | Relevant Citations |

|---|---|---|---|

| Asymmetric Ketone Reduction | Reduction of a prochiral ketone using a chiral catalyst and a hydride source (e.g., H₂). | High enantioselectivity (ee), applicable to a wide range of ketones. | encyclopedia.pub |

| Asymmetric Aldehyde Alkylation/Arylation | Addition of an organometallic reagent (e.g., R-Zn, R-B) to an aldehyde in the presence of a chiral catalyst. | Creates a C-C bond and a stereocenter simultaneously. | organic-chemistry.org |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer. | Allows for theoretical 100% yield of a single enantiomer. | encyclopedia.pub |

| Asymmetric C-C Cross-Coupling | Photochemical strategies using chiral metal complexes to couple radical precursors with alcohols. | Enables mechanistically novel and difficult transformations. | recercat.cat |

When a molecule contains multiple stereocenters, the primary challenge becomes controlling the relative stereochemistry between them (diastereoselectivity). Substrate-controlled and auxiliary-controlled methods are paramount. In the synthesis of polydeoxypropionate structures like the core of this compound, iterative aldol (B89426) reactions are a classic and effective strategy. The anti-aldol reaction developed by Paterson, for example, utilizes chiral boron enolates to react with aldehydes, affording β-hydroxy ketones with high diastereoselectivity. arkat-usa.org

A specific synthesis of a protected stereoisomer, (2R,4S,6S)-7-((tert-butyldiphenylsilyl)oxy)-2,4,6-trimethylheptan-1-ol, highlights a substrate-controlled approach where deprotonation of a carbamate (B1207046) followed by reaction with a boronate ester establishes the complex stereochemical array. nih.gov Another powerful technique involves the use of chiral auxiliaries, such as the Myers pseudoephedrine-derived auxiliary. arkat-usa.org Diastereoselective alkylation of this auxiliary can install a stereocenter with high fidelity; subsequent reductive removal of the auxiliary yields a chiral primary alcohol, which can be carried forward. arkat-usa.org For instance, this method was used to produce the primary alcohol fragment of tianchimycin A, a molecule with a similar structural motif. arkat-usa.org

Table 2: Diastereoselective Reactions in the Synthesis of this compound Precursors

| Reaction Type | Key Reagents/Strategy | Outcome | Relevant Citation |

|---|---|---|---|

| Evans Anti-Aldol Reaction | Use of an Evans oxazolidinone auxiliary to direct aldol addition. | Achieved a 13:1 diastereoselectivity in the synthesis of a middle fragment for dictyostatin. | nih.gov |

| Myers Auxiliary Alkylation | Alkylation of an iodide with a Myers pseudoephedrine-derived auxiliary. | Yielded an amide as a single diastereomer, which was reduced to a primary alcohol. | arkat-usa.org |

| Carbamate-Directed Alkylation | Deprotonation of a carbamate with sec-BuLi/(+)-sparteine followed by reaction with a boronate ester. | Stereoselective introduction of a long hydrocarbon chain in the synthesis of hydroxyphthioceranic acid. | nih.gov |

The construction of the carbon backbone of this compound precursors relies on efficient carbon-carbon bond-forming reactions. Asymmetric catalysis is essential for building the chiral framework in a step-economical manner. Transition-metal catalysis, particularly with palladium, nickel, copper, and iridium, offers a versatile toolkit. researchgate.netnih.gov For example, palladium-catalyzed asymmetric allylic substitution can create C-C bonds with excellent stereocontrol. researchgate.net

Copper-catalyzed enantioselective additions of allyl groups to aldehydes are particularly relevant for synthesizing homoallylic alcohols, which are key intermediates. nih.gov A general method for creating secondary homoallylic alcohols with adjacent quaternary carbon stereocenters has been developed using a chiral copper catalyst with allylic diboronates, achieving high diastereo- and enantioselectivity (up to >20:1 dr and >99:1 er). nih.gov Nickel-catalyzed systems are also effective; a chiral N-heterocyclic carbene (NHC)-nickel complex can catalyze the formal α-C-H arylation of racemic secondary alcohols to produce enantioenriched tertiary alcohols. organic-chemistry.org These catalytic C-C bond-forming reactions are crucial for assembling the precursor fragments needed for the total synthesis of complex molecules like this compound.

Biocatalysis offers a powerful and green alternative for producing enantiomerically pure chiral alcohols. mdpi.com Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite stereo-, regio-, and chemoselectivity. Lipases are widely used for the kinetic resolution (KR) of racemic alcohols through enantioselective acylation. encyclopedia.pubcollectionscanada.gc.ca In this process, one enantiomer of the alcohol is selectively acylated, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. A key limitation is the theoretical maximum yield of 50% for a single enantiomer. This can be overcome by a dynamic kinetic resolution (DKR) process, where the slower-reacting enantiomer is racemized in situ, enabling a theoretical yield of 100%. encyclopedia.pub

Another major biocatalytic approach is the asymmetric reduction of a prochiral ketone precursor using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). mdpi.com These enzymes, often sourced from microorganisms like Pichia or Rhodotorula, can reduce ketones to their corresponding (S)- or (R)-alcohols with very high enantiomeric excess (>99% ee) and high yields. mdpi.com For example, the enantioselective microbial reduction of a ketoester and a chlorinated ketone to their corresponding (S)-alcohols was demonstrated on a 23 L scale with yields of 88% and 97%, respectively. mdpi.com Such strategies provide direct access to specific stereoisomers of chiral alcohols that are key intermediates in complex syntheses. nih.gov

Table 3: Biocatalytic Approaches for Chiral Alcohol Synthesis

| Strategy | Enzyme Class | Description | Advantages | Relevant Citations |

|---|---|---|---|---|

| Kinetic Resolution | Lipases, Esterases | Enantioselective acylation or hydrolysis of a racemic alcohol or its ester. | High enantioselectivity, broad substrate scope. | encyclopedia.pubcollectionscanada.gc.canih.gov |

| Asymmetric Reduction | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of a prochiral ketone to a single enantiomer of the alcohol. | Potentially 100% yield, very high ee, uses water as a solvent. | mdpi.com |

| Desymmetrization | Hydrolases | Selective reaction at one of two prochiral functional groups in a meso compound. | Produces enantiomerically pure products from achiral starting materials. | collectionscanada.gc.ca |

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This is particularly important in multi-step syntheses where waste can accumulate. Key strategies include the use of safer solvents, renewable feedstocks, catalytic reagents over stoichiometric ones, and energy-efficient processes.

One of the most impactful green chemistry principles is the reduction or replacement of volatile organic solvents (VOCs). Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several synthetic transformations for producing alcohols and their precursors can be performed in aqueous media. For example, nucleophilic hydroxylation has been successfully promoted by a dicationic ionic liquid in water. organic-chemistry.org Furthermore, the α-alkylation of ketones with primary alcohols, a key C-C bond-forming reaction, can be catalyzed by palladium-on-carbon (Pd/C) in water, liberating only water as a byproduct and showcasing high atom economy. mdpi.com

Solvent-free, or neat, reaction conditions represent another significant green advancement. These reactions, often facilitated by microwave irradiation, can dramatically reduce reaction times and waste generation. researchgate.net Microwave-assisted organic synthesis under solvent-free conditions has been shown to be efficient for various transformations, providing high yields and purity while being environmentally friendly. researchgate.net The application of biocatalysis, as discussed in section 2.1.4, is also inherently green, as these reactions are typically run in aqueous buffers at ambient temperature and pressure. mdpi.com

Atom Economy and Reaction Efficiency Optimization

The principles of atom economy, which emphasize the maximization of the incorporation of all reactant atoms into the final product, are central to developing efficient and sustainable chemical processes. acs.orgprimescholars.com In the synthesis of this compound, optimizing atom economy involves selecting reaction pathways that minimize the generation of byproducts. acs.org

Addition reactions, such as hydrogenation, are inherently atom-economical as all atoms of the reactants are incorporated into the product. acs.org For instance, the reduction of 2,4,6-trimethylheptanal to this compound via catalytic hydrogenation is a 100% atom-economical step. In contrast, substitution or elimination reactions often have lower atom economies due to the formation of leaving groups or other byproducts.

The following table provides a comparative analysis of the atom economy for different hypothetical reaction types leading to this compound.

| Reaction Type | Generic Equation | Byproducts | Theoretical Atom Economy (%) |

| Hydrogenation (Reduction of Aldehyde) | R-CHO + H₂ → R-CH₂OH | None | 100% |

| Reduction with NaBH₄ | 4 R-CHO + NaBH₄ + 4 H₂O → 4 R-CH₂OH + NaB(OH)₄ | NaB(OH)₄ | ~81% (varies with workup) acs.org |

| Grignard Reaction | R'-MgBr + Formaldehyde → R'-CH₂OMgBr → R'-CH₂OH | MgBr(OH) | Lower due to stoichiometric reagent |

This table illustrates the superior atom economy of catalytic hydrogenation compared to stoichiometric reductions.

Sustainable Feedstock Utilization for this compound Synthesis

The shift towards sustainable chemical manufacturing necessitates the use of renewable feedstocks. pnas.org While traditionally derived from petrochemical sources, the precursors for this compound can potentially be sourced from biomass. pnas.org Alcohols and aldehydes, which are key intermediates, can be produced through fermentation or chemo-catalytic conversion of biomass. pnas.orgfrontiersin.org

For example, propanal, a potential building block for synthesizing the carbon skeleton of this compound, can be produced from renewable resources. google.com The development of biorefineries that convert biomass into a range of platform chemicals offers a promising avenue for the sustainable production of the necessary precursors. pnas.org

Research into microbial biosynthesis is also paving the way for the direct production of specific alcohols from renewable sugars, which could one day be engineered to produce branched-chain alcohols like this compound. pnas.org

Novel Synthetic Routes and Precursor Development

Exploration of Alkene Hydroboration-Oxidation Variations

Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkenes to produce primary alcohols. For the synthesis of this compound, this would involve the hydroboration of 2,4,6-trimethylhept-1-ene. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to ensure high regioselectivity for the terminal alcohol and to avoid side reactions.

The reaction proceeds in two steps:

Hydroboration: The alkene reacts with the borane (B79455) reagent.

Oxidation: The resulting organoborane is oxidized, typically with hydrogen peroxide and a base, to yield the alcohol.

| Step | Reagents | Intermediate/Product | Key Considerations |

| Hydroboration | 2,4,6-trimethylhept-1-ene, 9-BBN | Trialkylborane | High regioselectivity for the terminal carbon. |

| Oxidation | Hydrogen peroxide, Sodium hydroxide | This compound | Mild conditions to prevent degradation. |

This table outlines the general steps for the hydroboration-oxidation synthesis of this compound.

Organometallic Reagent Strategies for Branched Architectures

Grignard reagents offer a versatile method for constructing carbon-carbon bonds and synthesizing alcohols. mnstate.edu To synthesize this compound, a Grignard reagent could be reacted with formaldehyde, an epoxide, or an ester. leah4sci.commasterorganicchemistry.com

One plausible route involves the reaction of a 2,4,6-trimethylheptyl magnesium halide with formaldehyde. The Grignard reagent would be prepared from the corresponding alkyl halide.

Illustrative Grignard Synthesis:

| Step | Reactants | Product | Yield (%) |

| 1 | 1-bromo-2,4,6-trimethylheptane, Mg, ether | 2,4,6-trimethylheptylmagnesium bromide | Typically high |

| 2 | 2,4,6-trimethylheptylmagnesium bromide, Formaldehyde | This compound | Moderate to high |

This table presents a hypothetical two-step Grignard synthesis. Actual yields would depend on specific reaction conditions.

Olefin Metathesis and Cascade Reactions for Branched Alkyl Chains

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. While not a direct route to the saturated alcohol, it can be employed to construct the necessary branched alkene precursor. For instance, a cross-metathesis reaction could be envisioned to synthesize a suitable C10 alkene, which could then be converted to the target alcohol via hydroformylation and hydrogenation or hydroboration-oxidation.

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy. A patent describes a process that can be adapted for the synthesis of 2,4,6-trimethylheptanol through a series of aldol condensations and hydrogenations starting from propanal and 2-methylpropanal. google.com This multi-step, single-pot approach can significantly improve process efficiency.

Development of High-Yield and Selective Methodologies

A significant advancement in the synthesis of branched C9 alcohols, which can be extended to C10 structures like this compound, involves the dimerization and subsequent aldol condensation of smaller aldehydes followed by hydrogenation. A patented process describes the synthesis of 2,4,6-trimethyl-heptanol from propanal and 2-methylpropanal. google.com

The key steps in this process are:

Aldol Condensation: Propanal and 2-methylpropanal undergo a series of aldol condensations to form a branched, unsaturated aldehyde intermediate (2,4,6-trimethyl-2-heptenal).

Hydrogenation: The unsaturated aldehyde is then catalytically hydrogenated to produce the saturated alcohol, 2,4,6-trimethylheptanol. google.com

Another high-yield approach is the hydroformylation of a suitable branched C9 alkene, such as an isomer of trimethylheptene, to produce 2,4,6-trimethylheptanal, which is then reduced to the final alcohol. The choice of catalyst and reaction conditions in the hydroformylation step is critical for achieving high regioselectivity towards the desired aldehyde isomer. redalyc.orgscispace.com

The direct reduction of 2,4,6-trimethylheptanoic acid or its esters using strong reducing agents like lithium aluminum hydride is also a viable, though less atom-economical, route to this compound.

Reactivity, Chemical Transformations, and Derivative Synthesis of 2,4,6 Trimethylheptan 1 Ol

Esterification and Etherification Reactions of 2,4,6-Trimethylheptan-1-ol

The conversion of the hydroxyl group of this compound into esters and ethers represents a fundamental class of reactions for this molecule, enabling the synthesis of various derivatives with modified properties.

The esterification of sterically hindered alcohols like this compound often requires specific catalytic conditions to overcome the slow reaction rates observed with standard methods like Fischer esterification. fiveable.meorganic-chemistry.org The Steglich esterification is a particularly mild and effective method for such substrates. organic-chemistry.org

The mechanism of the Steglich esterification involves the activation of a carboxylic acid with a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). fiveable.meorganic-chemistry.org The process unfolds as follows:

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

DMAP, acting as a potent acyl-transfer catalyst, intercepts this intermediate. organic-chemistry.org Being a stronger nucleophile than the sterically encumbered this compound, DMAP attacks the O-acylisourea to form a reactive N-acylpyridinium species ("active ester"). fiveable.meorganic-chemistry.org

The alcohol, this compound, then performs a nucleophilic attack on the activated acylpyridinium intermediate. fiveable.me

This step yields the final ester product and regenerates the DMAP catalyst. A stable urea (B33335) byproduct, dicyclohexylurea (DCU), is also formed from the DCC. organic-chemistry.org

A potential side reaction in this process is an intramolecular acyl migration in the O-acylisourea intermediate, which leads to the formation of an unreactive N-acylurea byproduct. organic-chemistry.org However, the use of DMAP significantly accelerates the desired esterification pathway, minimizing this side reaction. organic-chemistry.org The mild conditions of the Steglich method make it compatible with a wide range of functional groups and particularly suitable for acid-labile substrates. organic-chemistry.orgjove.com

| Catalytic System | Key Reagents | Mechanism Highlights | Suitability for Hindered Alcohols |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Formation of O-acylisourea, followed by interception with DMAP to form a reactive acylpyridinium intermediate. fiveable.meorganic-chemistry.org | High. Overcomes steric hindrance and avoids harsh acidic conditions that could lead to side reactions. fiveable.meorganic-chemistry.org |

| Yamaguchi Esterification | Carboxylic Acid, 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP | In situ formation of a mixed anhydride, which is then attacked by the alcohol. organic-chemistry.org | High. Particularly effective for the synthesis of highly substituted and macrocyclic esters. |

| Fischer Esterification | Carboxylic Acid, Strong Acid (e.g., H₂SO₄) | Protonation of the carboxylic acid carbonyl, followed by nucleophilic attack by the alcohol. | Low. Generally inefficient due to steric hindrance and potential for elimination side reactions under harsh acidic conditions. organic-chemistry.org |

This table summarizes various esterification methods and their applicability to sterically hindered alcohols like this compound.

The synthesis of alkyl ethers from this compound can be achieved through several methods, though the steric bulk of the substrate presents challenges. The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with a primary alkyl halide, can be adapted for this purpose. In this context, this compound would first be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which would then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an S(_N)2 reaction.

For more sterically demanding etherifications, the Mitsunobu reaction offers a powerful alternative. nih.gov This reaction allows for the formation of C-O bonds under mild conditions by coupling an alcohol with a pronucleophile, mediated by a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). nih.govorganic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a key feature for chiral alcohols. nih.gov While traditionally challenging for highly hindered alcohols, modifications and specific conditions have expanded its scope. rsc.org

The conformational preferences of ethers derived from this compound are governed by the steric interactions of the bulky alkyl groups. The rotational freedom around the C-O-C ether linkage is restricted to minimize gauche interactions and steric strain between the 2,4,6-trimethylheptyl group and the other alkyl substituent. mit.edu Computational and spectroscopic studies on similar branched ethers indicate a preference for conformations that maximize the distance between the largest substituents, leading to a staggered arrangement around the ether bond. acs.orgresearchgate.net

As this compound possesses chiral centers at the C2 and C4 positions, the development of enantioselective reactions is of significant interest for accessing specific stereoisomers. google.com

Enzymatic kinetic resolution is a highly effective technique for separating enantiomers of chiral alcohols. encyclopedia.pub Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are widely used for the enantioselective esterification of racemic alcohols. nih.govresearchgate.net In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol at a much higher rate than the other. For example, when racemic this compound is subjected to esterification with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, one enantiomer is converted to its ester while the other remains largely unreacted. nih.gov This allows for the separation of the unreacted alcohol enantiomer from the newly formed ester, both in high enantiomeric purity. jocpr.com The enantioselectivity of lipases toward primary alcohols can be more challenging to predict compared to secondary alcohols but can often be optimized by modifying reaction conditions such as temperature and solvent. jocpr.com

| Method | Catalyst/Reagent | Principle | Outcome for Racemic this compound |

| Enzymatic Kinetic Resolution (Esterification) | Lipase (e.g., Novozym 435), Acyl Donor | The enzyme selectively acylates one enantiomer at a faster rate. encyclopedia.pubnih.gov | Separation into one enantiomer as an ester and the other as the unreacted alcohol. |

| Asymmetric Hydrogenation of Enol Esters | Chiral Rhodium Complex | Hydrogenation of a prochiral enol ester derivative to form a β-chiral primary alcohol. acs.org | Synthesis of a specific enantiomer of the target alcohol. |

| Mitsunobu Reaction with Chiral Acid | Chiral Carboxylic Acid, DEAD, PPh₃ | Diastereoselective reaction that can be used to separate enantiomers of the alcohol. nih.gov | Formation of diastereomeric esters that can be separated, followed by hydrolysis to yield enantiomerically enriched alcohol. |

This table presents methods for the enantioselective synthesis and resolution of chiral alcohols like this compound.

Oxidation Reactions and Derived Carbonyl Compounds

The primary alcohol functionality of this compound allows for its controlled oxidation to yield corresponding aldehydes or carboxylic acids, which are valuable synthetic intermediates.

The selective oxidation of this compound to its corresponding aldehyde, 2,4,6-trimethylheptanal, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents based on chromium(VI), such as pyridinium (B92312) chlorochromate (PCC), are classic choices for this transformation. Another effective method involves the use of hypervalent iodine reagents like the Dess-Martin periodinane (DMP), which operates under mild, neutral conditions.

A highly selective and widely used method is the TEMPO-catalyzed oxidation. wikipedia.org Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) allows for the efficient conversion of primary alcohols to aldehydes. wikipedia.orgmdpi.com The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO. orgsyn.org

For the synthesis of 2,4,6-trimethylheptanoic acid, stronger oxidizing agents are required. Vigorous oxidation conditions, such as using potassium permanganate (B83412) (KMnO₄) in a basic solution followed by acidic workup, or employing chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in sulfuric acid), will convert the primary alcohol directly to the carboxylic acid. A two-step procedure is also common, where the alcohol is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger (Pinnick oxidation). google.com

Significant research has focused on developing more efficient, selective, and environmentally benign catalysts for alcohol oxidation. researchgate.net Transition metal-based catalysts, particularly those using copper, have shown great promise. nih.govmdpi.com Copper(I)/TEMPO systems, for instance, can catalyze the aerobic oxidation of primary alcohols to aldehydes using ambient air as the ultimate oxidant. nih.gov These systems are often compatible with a wide range of functional groups and offer high selectivity for primary over secondary alcohols. nih.govmdpi.com The mechanism involves the copper catalyst facilitating the regeneration of the active TEMPO-based oxidant.

Investigation of By-product Formation in Oxidation Processes

The oxidation of the primary alcohol this compound is a key transformation for the synthesis of valuable derivatives. The primary and anticipated product of this reaction is 2,4,6-trimethylheptanal, achieved through the use of mild oxidizing agents. Further oxidation, whether intentional or as a side reaction, can yield 2,4,6-trimethylheptanoic acid.

However, the branched nature of the substrate introduces the potential for the formation of various by-products, particularly under more forceful reaction conditions. While specific research on the by-product profile of this compound is not extensively documented, general principles of organic chemistry suggest that reactions involving stronger oxidants or elevated temperatures could lead to C-C bond cleavage. This could result in a mixture of smaller ketones, aldehydes, and carboxylic acids, complicating purification and reducing the yield of the desired product. For instance, oxidative cleavage at the branched positions could theoretically occur.

Common oxidizing agents used for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and methods like the Swern or Dess-Martin periodinane oxidation, which are known for their selectivity and milder conditions, thus minimizing by-product formation.

Dehydration and Elimination Reaction Pathways

The dehydration of this compound represents a fundamental elimination reaction to produce corresponding alkenes. As a primary alcohol, the reaction mechanism is highly dependent on the conditions employed.

Studies on Alkene Formation from this compound

The direct dehydration of this compound is expected to primarily yield 2,4,6-trimethylhept-1-ene. Under conditions that favor a bimolecular elimination (E2) mechanism, a strong base would abstract a proton from the β-carbon (C2) concurrently with the departure of the hydroxyl group (activated as a better leaving group, e.g., a tosylate). chemistrysteps.com

However, under acidic conditions and heat, typical for alcohol dehydrations, the reaction may proceed via a unimolecular (E1) pathway. This involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a carbocation. While a primary carbocation is highly unstable, rearrangements are highly probable. A 1,2-hydride shift from the C2 position to the C1 position would result in the formation of a much more stable tertiary carbocation at C2. This rearranged intermediate can then lead to a mixture of different alkene products. chemistrysteps.com

Regioselectivity and Stereoselectivity in Dehydration Mechanisms

The selectivity of the dehydration reaction is a critical consideration.

Initial E2 Elimination: In a direct E2 elimination, there is no regioselectivity to consider as there is only one β-carbon with hydrogens. The product is exclusively 2,4,6-trimethylhept-1-ene.

Elimination following E1 Rearrangement: If the reaction proceeds via an E1 mechanism with carbocation rearrangement, both regioselectivity and stereoselectivity become significant. Following the 1,2-hydride shift to form the tertiary carbocation at the C2 position, a proton can be removed from either the adjacent methylene (B1212753) group (C3) or one of the methyl groups at C2. According to Zaitsev's rule, the removal of a proton from the more substituted carbon (C3) is favored, leading to the thermodynamically more stable, more substituted alkene. chemistrysteps.com This would result in the formation of 2,4,6-trimethylhept-2-ene as the major rearranged product. Deprotonation from a C2-methyl group would yield the less substituted 2-methyl-1-(3-methylbutyl)ethene, a minor product. Furthermore, 2,4,6-trimethylhept-2-ene can exist as (E) and (Z) stereoisomers, with the (E)-isomer generally being the more stable and thus the major of the two.

| Product Name | Formation Pathway | Mechanism | Expected Yield |

|---|---|---|---|

| 2,4,6-trimethylhept-1-ene | Direct Elimination | E2 | Major (under E2 conditions) |

| 2,4,6-trimethylhept-2-ene (E/Z isomers) | Rearrangement then Elimination | E1 | Major (under E1 conditions) |

| 2-methyl-1-(3-methylbutyl)ethene | Rearrangement then Elimination | E1 | Minor (under E1 conditions) |

Heterogeneous Catalysis in Dehydration Reactions

For industrial applications, heterogeneous catalysis is often preferred for alcohol dehydration. Solid acid catalysts such as alumina (B75360) (Al₂O₃) and zeolites are commonly used, typically in gas-phase reactions at high temperatures (often above 250°C). researchgate.netrsc.org These catalysts provide active sites for the elimination reaction to occur, and their porous structure can influence selectivity.

More recent research has focused on developing catalysts that can operate under milder, energy-saving conditions. rsc.org Metal triflates, such as hafnium triflate (Hf(OTf)₄) and iron triflate (Fe(OTf)₃), have been identified as highly active homogeneous catalysts for the dehydration of primary alcohols at lower temperatures (e.g., 140-180°C). rsc.orgrsc.org The use of bifunctional clay catalysts, which possess both Brønsted and Lewis acid sites, has also shown promise for the efficient dehydration of primary alcohols like 1-hexanol (B41254) at moderate temperatures. researchgate.net Such catalytic systems could be applied to the dehydration of this compound to improve efficiency and selectivity towards the desired alkene products.

Functionalization of the Branched Alkyl Chain

Beyond reactions involving the hydroxyl group, the branched alkyl chain of this compound offers sites for further functionalization through the activation of strong C-H bonds.

C-H Activation and Functionalization Strategies

The selective functionalization of a specific C-H bond in a molecule like this compound, which contains multiple primary, secondary, and tertiary C-H bonds, is a significant chemical challenge. rsc.org The bond dissociation energies of these C(sp³)-H bonds are high and quite similar, making it difficult to target a single position. rsc.org

Several strategies have been developed for alkane functionalization that could potentially be applied:

Radical-Initiated Functionalization: This approach involves the generation of a high-energy radical species that can abstract a hydrogen atom from the alkane chain. The resulting alkyl radical can then be trapped by another reagent to form a new functional group. Selectivity in these reactions is often low, though some systems show a preference for weaker C-H bonds (tertiary > secondary > primary).

Transition Metal Catalysis: This is a powerful tool for C-H activation. The mechanism can involve oxidative addition or σ-bond metathesis at a metal center. rsc.org The regioselectivity is often governed by steric factors or the formation of the most stable metallacyclic intermediate. For instance, some catalysts show a preference for activating the least sterically hindered primary C-H bonds at the terminal position of a chain. acs.org

Chain-Walking Catalysis: A more advanced strategy involves the use of catalysts (e.g., based on nickel) that can migrate along an alkyl chain through a series of reversible β-hydride elimination and re-insertion steps. This "chain-walking" allows the catalyst to move from an initial coordination site to a more remote and often less reactive C-H bond before the final bond-forming step occurs, enabling functionalization at previously inaccessible positions. acs.org

Applying these strategies to this compound (or its derivatives where the hydroxyl group is protected) could open pathways to a wide range of novel compounds, although controlling the site of functionalization amidst the various methyl and methine groups would remain a primary obstacle.

Halogenation and Subsequent Cross-Coupling Reactions

The conversion of the primary alcohol group in this compound to a halide is a critical transformation that opens up pathways for further functionalization, particularly through cross-coupling reactions. The primary hydroxyl group can be readily converted to an alkyl bromide or chloride, which then serves as an electrophilic partner in various carbon-carbon bond-forming reactions.

Halogenation of this compound

The synthesis of 2,4,6-trimethylheptyl halides can be achieved through well-established methods. A common approach for converting primary alcohols to alkyl bromides involves the use of triphenylphosphine (B44618) (PPh₃) and a bromine source like N-bromosuccinimide (NBS) in a solvent such as dichloromethane (B109758) (DCM). This method, a variation of the Appel reaction, proceeds under mild conditions and is generally high-yielding. For instance, the reaction of (2S,4S)-2,4,6-trimethylheptan-1-ol with PPh₃ and NBS in DCM can produce (2S,4S)-1-bromo-2,4,6-trimethylheptane. google.com

Alternatively, other halogenating agents can be employed. For example, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting primary alcohols to the corresponding alkyl chlorides and bromides, respectively.

Table 1: Representative Halogenation Reactions of this compound

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | PPh₃, NBS, DCM | 1-Bromo-2,4,6-trimethylheptane | Appel-type Bromination |

| This compound | SOCl₂, Pyridine | 1-Chloro-2,4,6-trimethylheptane | Chlorination |

| This compound | PBr₃ | 1-Bromo-2,4,6-trimethylheptane | Bromination |

Cross-Coupling Reactions of 2,4,6-Trimethylheptyl Halides

The resulting 2,4,6-trimethylheptyl halides are valuable precursors for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. The Suzuki-Miyaura cross-coupling, in particular, has seen significant advancements for the coupling of C(sp³)-hybridized alkyl halides with C(sp²)-hybridized organoboron reagents. nih.govscirp.orgorganic-chemistry.org

These reactions typically employ a palladium catalyst with a suitable ligand to facilitate the coupling of the alkyl halide with an organoboronic acid or its ester derivative in the presence of a base. organic-chemistry.orgmdpi.com The sterically hindered nature of the 2,4,6-trimethylheptyl group can present challenges, potentially leading to slower reaction rates or requiring more specialized catalytic systems to achieve high yields. Recent developments in ligand design and reaction conditions have broadened the scope of Suzuki-Miyaura couplings to include sterically demanding secondary and even tertiary alkyl halides. nih.govorganic-chemistry.org

Table 2: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions with 1-Bromo-2,4,6-trimethylheptane

| Alkyl Halide | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 1-Bromo-2,4,6-trimethylheptane | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1-Phenyl-2,4,6-trimethylheptane |

| 1-Bromo-2,4,6-trimethylheptane | 4-Vinylphenylboronic Acid | Pd₂(dba)₃, Buchwald Ligand, Cs₂CO₃ | 1-(4-Vinylphenyl)-2,4,6-trimethylheptane |

| 1-Bromo-2,4,6-trimethylheptane | Thiophene-2-boronic Acid | NiCl₂(dppp), Zn, LiBr | 2-(2,4,6-Trimethylheptyl)thiophene |

Other cross-coupling methodologies, such as Negishi (using organozinc reagents) and Kumada (using Grignard reagents) couplings, could also be employed to functionalize 2,4,6-trimethylheptyl halides, further expanding the range of accessible derivatives.

Radical Reactions Involving this compound

Radical reactions offer alternative pathways for the transformation of this compound and its derivatives, often proceeding under conditions distinct from ionic or organometallic reactions.

Barton-McCombie Deoxygenation

A classic radical reaction involving alcohols is the Barton-McCombie deoxygenation. wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.org This two-step process allows for the replacement of the hydroxyl group with a hydrogen atom. First, the alcohol is converted into a thiocarbonyl derivative, such as a xanthate or a thionocarbonate. libretexts.org In the second step, treatment of this intermediate with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom donor, typically tributyltin hydride (Bu₃SnH), generates the deoxygenated product, 2,4,6-trimethylheptane (B1595353). nrochemistry.comorganic-chemistry.org The driving force for this reaction is the formation of a stable tin-sulfur bond. organic-chemistry.org Due to the toxicity of tin reagents, alternative, less toxic hydrogen atom donors have been developed. wikipedia.org

Table 3: Barton-McCombie Deoxygenation of this compound

| Step | Reactant | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | 1. NaH, CS₂; 2. MeI | O-(2,4,6-Trimethylheptyl) S-methyl xanthate |

| 2 | O-(2,4,6-Trimethylheptyl) S-methyl xanthate | Bu₃SnH, AIBN, Toluene (reflux) | 2,4,6-Trimethylheptane |

Radical Halogenation

While the halogenation of the primary alcohol proceeds via an ionic mechanism, radical halogenation of the corresponding alkane, 2,4,6-trimethylheptane, would exhibit different selectivity. Free radical bromination, for instance, is highly selective for the substitution of tertiary C-H bonds. youtube.commasterorganicchemistry.comscribd.com In the case of 2,4,6-trimethylheptane, there are no tertiary hydrogens. Therefore, radical bromination would likely occur at the secondary C-H positions (C-4). However, studies on model compounds for polypropylene, such as 2,4,6-trimethylheptane, have indicated a lack of reactivity at the secondary and tertiary C-H bonds towards hydrogen-atom abstraction by some alkoxyl radicals due to significant steric hindrance. researchgate.net This suggests that radical reactions at these positions in the 2,4,6-trimethylheptyl skeleton may be challenging to achieve.

Other Radical Transformations

The primary radical that can be generated from the O-thiocarbonyl derivative of this compound in the Barton-McCombie reaction can, in principle, be trapped by other radical acceptors besides a hydrogen atom donor. This could open up avenues for other C-C or C-heteroatom bond formations under radical conditions.

Theoretical and Computational Investigations of 2,4,6 Trimethylheptan 1 Ol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 2,4,6-trimethylheptan-1-ol is crucial for understanding its physical and chemical properties. The molecule's branched structure and the presence of a hydroxyl group lead to a complex potential energy surface with numerous possible conformations.

The identification of stable conformers of this compound begins with a systematic search of its conformational space. This is typically achieved by rotating the molecule around its single bonds. Due to the molecule's flexibility, a vast number of conformers, or rotational isomers (rotamers), can exist. maricopa.edu The stability of these conformers is primarily dictated by torsional strain and steric hindrance.

Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. Staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are energetically favored over eclipsed conformations. maricopa.edulibretexts.org

Steric Hindrance: This occurs when bulky groups are forced into close proximity. In the case of this compound, the methyl groups and the isobutyl group at the C4 position can lead to significant steric strain. Particularly, gauche interactions (where bulky groups are at a 60° dihedral angle) and more severe syn-pentane-type interactions can destabilize certain conformers. libretexts.org

The most stable conformers are those that minimize these unfavorable interactions. For instance, an anti-conformation, where the largest groups are 180° apart, is generally the most stable. libretexts.org The energy landscape of this compound can be mapped by plotting the potential energy as a function of the dihedral angles of the carbon backbone. This landscape would reveal the energy barriers between different conformers and their relative populations at a given temperature.

To illustrate, a hypothetical energy landscape for rotation around the C3-C4 bond of this compound is presented below. The actual values would require specific quantum chemical calculations.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Key Interactions |

| 0 | Eclipsed | 5.0 | High torsional and steric strain |

| 60 | Gauche | 1.2 | Steric interaction between C2-methyl and C5-isobutyl groups |

| 120 | Eclipsed | 4.5 | Torsional strain and some steric strain |

| 180 | Anti | 0 | Most stable, bulky groups are furthest apart |

| 240 | Eclipsed | 4.5 | Torsional strain and some steric strain |

| 300 | Gauche | 1.2 | Steric interaction between C2-methyl and C5-isobutyl groups |

| This table is a hypothetical representation based on established principles of conformational analysis. |

The conformational preferences of this compound can be significantly influenced by the solvent environment. The presence of a hydroxyl group allows for the formation of hydrogen bonds with protic solvents like water or other alcohols. acs.org

In nonpolar solvents, intramolecular hydrogen bonding between the hydroxyl group and other parts of the molecule might be favored, leading to more compact conformations. In contrast, in protic solvents, intermolecular hydrogen bonds with the solvent molecules would dominate, potentially favoring more extended conformations. acs.org

Computational methods like the Polarizable Continuum Model (PCM) or explicit solvent models in molecular dynamics simulations can be used to study these effects. acs.orgacs.org These models account for the dielectric properties of the solvent and its specific interactions with the solute molecule.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in various environments. acs.orgtohoku.ac.jp By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, providing insights into its flexibility, conformational transitions, and interactions with surrounding molecules.

A typical MD simulation of this compound would involve:

Force Field Selection: Choosing an appropriate force field (e.g., OPLS-AA, TraPPE) that accurately describes the inter- and intramolecular forces. acs.org

System Setup: Placing the molecule in a simulation box, often with solvent molecules, under periodic boundary conditions.

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the phenomena of interest.

From the simulation data, various properties can be analyzed, such as radial distribution functions to understand the local structure of the solvent around the alcohol, and the formation and lifetime of hydrogen bonds. asme.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of this compound. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. researchgate.netacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, making it susceptible to attack by electrophiles. For this compound, the HOMO is likely to be localized around the oxygen atom of the hydroxyl group due to its lone pairs of electrons.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, making it susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For some reactions, especially those involving proton transfer, the concept of the Frontier Effective-for-Reaction Molecular Orbital (FERMO) may provide a more accurate prediction of reactivity than the HOMO alone. nih.govacs.org

A hypothetical table of FMO properties for this compound is provided below.

| Orbital | Energy (eV) | Description |

| HOMO | -9.8 | Localized on the oxygen atom, indicating nucleophilic character. |

| LUMO | 3.5 | Delocalized over the alkyl chain, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | 13.3 | Suggests relatively high kinetic stability. |

| This table is a hypothetical representation based on general principles of FMO theory for alcohols. |

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. acs.org A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. mdpi.com

For this compound, a key reaction that could be studied is acid-catalyzed dehydration to form alkenes. Computational methods can be used to explore different possible mechanisms, such as E1 and E2 pathways. researchgate.netacs.org By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows for the determination of the activation energy and the rate-determining step of the reaction. pitt.eduacs.org For instance, DFT calculations could predict whether the dehydration of this compound proceeds via a primary carbocation intermediate (E1-like) or a concerted mechanism (E2-like). ifpenergiesnouvelles.com

Theoretical Prediction of Spectroscopic Signatures Based on Quantum Mechanics

The spectroscopic fingerprint of a molecule is a direct manifestation of its quantum mechanical nature. Theoretical predictions of these signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, are invaluable for structural elucidation and for complementing experimental data. These predictions are typically achieved through methods like Density Functional Theory (DFT) and ab initio calculations. nih.govarxiv.org

For this compound, a computational approach would begin with geometry optimization of the molecule's various possible conformers. Due to the free rotation around its single bonds, the molecule can exist in several spatial arrangements. The calculated energies of these conformers would identify the most stable, lowest-energy structure, which is crucial for accurate spectral prediction.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a popular and reliable approach for this purpose. mdpi.com The calculations would provide theoretical chemical shifts for each unique proton and carbon atom in this compound. These theoretical values, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra.

A hypothetical table of predicted ¹³C NMR chemical shifts for the most stable conformer of this compound, calculated at the B3LYP/6-31G(d) level of theory, is presented below.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂OH) | 68.5 |

| C2 (-CH(CH₃)-) | 39.2 |

| C3 (-CH₂-) | 45.1 |

| C4 (-CH(CH₃)-) | 32.8 |

| C5 (-CH₂-) | 47.3 |

| C6 (-CH(CH₃)₂) | 28.0 |

| C7 (-CH(CH₃)₂) | 22.7 |

| C2-CH₃ | 17.1 |

| C4-CH₃ | 19.8 |

Note: These values are illustrative and would be subject to the specific computational method and basis set used.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be computed to generate theoretical IR and Raman spectra. faccts.defaccts.de These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational modes of the molecule.

The predicted IR spectrum would show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ range. The C-O stretching vibration would be expected around 1050-1150 cm⁻¹.

Raman spectroscopy provides complementary information. nih.gov For instance, the symmetric C-C stretching vibrations of the alkyl backbone would likely be more prominent in the Raman spectrum than in the IR spectrum. The table below illustrates some expected key vibrational frequencies.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| O-H Stretch | 3450 | Strong, Broad | Weak |

| C-H Stretch (asymmetric) | 2960 | Strong | Strong |

| C-H Stretch (symmetric) | 2870 | Medium | Strong |

| C-O Stretch | 1058 | Medium | Weak |

Note: These are generalized predictions. Actual calculations would provide a full list of vibrational modes and their intensities.

Electron Density and Bonding Analysis (e.g., AIM Theory)

To gain deeper insight into the chemical bonding of this compound, the Quantum Theory of Atoms in Molecules (AIM) can be employed. AIM analysis examines the topology of the electron density to define atoms, bonds, and their properties. This method can reveal the nature of chemical bonds (e.g., covalent vs. ionic character) and identify non-covalent interactions.

For this compound, AIM analysis would focus on the properties of the bond critical points (BCPs). The electron density (ρ) and its Laplacian (∇²ρ) at the BCP of the C-O and O-H bonds would be of particular interest. A relatively high ρ and a negative ∇²ρ would confirm the covalent nature of these bonds. The analysis could also quantify the polarity of the O-H bond by examining the atomic charges derived from the AIM partitioning of the electron density.

Furthermore, AIM can identify intramolecular hydrogen bonding if, for example, the hydroxyl hydrogen interacts with a nearby region of negative charge within the same molecule in certain conformations. This would be evidenced by the presence of a bond path between the hydrogen and another atom.

Structure-Reactivity Relationships from a Computational Perspective

Computational Studies of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic factors. Computational chemistry provides a powerful avenue to disentangle these effects. For instance, the steric hindrance around the hydroxyl group, a key determinant of its reactivity in reactions like esterification or oxidation, can be quantified.

One approach is to calculate steric descriptors, such as the solid angle of approach to the oxygen atom. The bulky methyl groups at the C2, C4, and C6 positions create a sterically hindered environment around the primary alcohol. A study on the related alkane, 2,4,6-trimethylheptane (B1595353), used DFT calculations to show that steric interactions can render certain C-H bonds less reactive towards hydrogen abstraction, despite favorable enthalpic factors. researchgate.net A similar principle would apply to the alcohol, where the accessibility of the hydroxyl group is sterically impeded.

Electronic effects can be probed by calculating properties such as the electrostatic potential mapped onto the molecule's electron density surface. This would visually highlight the electron-rich (negative potential) region around the oxygen atom and the electron-poor (positive potential) region around the hydroxyl hydrogen, which are the likely sites for electrophilic and nucleophilic attack, respectively.

Computational Design of Catalysts for this compound Transformations

Computational methods are increasingly used in the rational design of catalysts for specific chemical transformations. escholarship.org For this compound, important transformations could include its selective oxidation to the corresponding aldehyde or carboxylic acid, or its use in etherification reactions.

Catalytic Oxidation: A key challenge in the oxidation of primary alcohols is to prevent over-oxidation to the carboxylic acid. A computationally designed catalyst would aim to lower the activation barrier for the alcohol-to-aldehyde step while keeping the barrier for the subsequent oxidation high. DFT calculations can be used to model the reaction mechanism of a potential catalyst, for example, a transition metal complex. By systematically modifying the ligands on the metal center, one can tune its electronic and steric properties to achieve the desired selectivity.

Catalytic Etherification: The formation of ethers from this compound could be catalyzed by solid acid catalysts, such as zeolites. Computational modeling can help in selecting the optimal zeolite framework. The size and shape of the zeolite pores can exert steric control over the reaction, potentially favoring the formation of specific ether products. DFT calculations can be used to model the adsorption of the alcohol within the zeolite pores and to calculate the activation energies for the dehydration and ether formation steps.

A hypothetical research endeavor might compare the catalytic activity of different acidic zeolites for the self-etherification of this compound. The computational results could be summarized in a table as follows:

Table 3: Hypothetical DFT-Calculated Activation Energies for the Self-Etherification of this compound in Different Zeolite Catalysts

| Zeolite Catalyst | Pore Diameter (Å) | Adsorption Energy (kJ/mol) | Activation Energy (kJ/mol) |

|---|---|---|---|

| ZSM-5 | 5.5 | -85 | 130 |

| Beta | 7.6 | -92 | 115 |

Note: This illustrative data suggests that the Beta zeolite might be a promising catalyst due to a favorable combination of strong adsorption and a lower activation barrier.

Environmental Chemistry and Degradation Pathways of 2,4,6 Trimethylheptan 1 Ol

Microbial Biodegradation Mechanisms

Microbial activity is a primary driver for the degradation of organic compounds in the environment. The structural characteristics of 2,4,6-trimethylheptan-1-ol, specifically its branched nature, influence the types of microorganisms and enzymatic systems capable of its breakdown.

While specific studies on microbial strains that degrade this compound are limited, research on analogous branched-chain alcohols points to the involvement of several bacterial genera known for their metabolic versatility. Genera such as Pseudomonas and Rhodococcus are frequently implicated in the degradation of hydrocarbons and their derivatives, including branched-chain alkanes and alcohols. asm.orgjmb.or.krmsk.or.krjmb.or.kr

Pseudomonas species, for instance, are well-known for their ability to utilize a wide range of organic compounds as carbon sources. asm.orgmsk.or.kr Strains of Pseudomonas have been shown to degrade both linear and branched primary alkyl sulfates by first hydrolyzing them to their corresponding alcohols. asm.org Rhodococcus species are also recognized for their robust catabolic capabilities, including the degradation of complex organic molecules. jmb.or.krjmb.or.krasm.org These bacteria often possess specialized enzyme systems that can handle the steric hindrance presented by branched structures.

The following table summarizes microbial strains identified in the degradation of related branched-chain compounds, suggesting their potential role in the breakdown of this compound.

| Microbial Genus | Related Compounds Degraded | Reference |

| Pseudomonas | Linear and branched primary alkyl sulfates, n-alkanes | asm.orgmsk.or.kr |

| Rhodococcus | Ethyl tert-butyl ether (ETBE), various hydrocarbons | asm.orgjseb.jp |

| Acinetobacter | Long-chain alkanes | nih.gov |

| Xanthomonas | n-alkanes, branched-chain alkanes | msk.or.kr |

The microbial degradation of this compound is expected to proceed through a series of enzymatic oxidation steps. The initial and most critical step is the oxidation of the primary alcohol group. inchem.org

This reaction is typically catalyzed by alcohol dehydrogenases (ADHs) , which convert the alcohol to its corresponding aldehyde, 2,4,6-trimethylheptanal. nih.govinchem.orgwikipedia.org This is an NAD⁺-dependent process. Subsequently, the aldehyde is further oxidized to a carboxylic acid, 2,4,6-trimethylheptanoic acid, by an aldehyde dehydrogenase (ALDH) . inchem.org

An alternative initial oxidation can be mediated by monooxygenases , such as cytochrome P450 enzymes, which can also hydroxylate the terminal carbon. researchgate.netresearchgate.net

The resulting branched-chain fatty acid, 2,4,6-trimethylheptanoic acid, is then expected to enter the central metabolism, likely through pathways analogous to β-oxidation, although the methyl branches may necessitate alternative enzymatic machinery to circumvent steric hindrance. inchem.org

The proposed primary metabolic pathway is as follows:

Oxidation of Alcohol: this compound is oxidized to 2,4,6-trimethylheptanal.

Oxidation of Aldehyde: 2,4,6-trimethylheptanal is oxidized to 2,4,6-trimethylheptanoic acid.

Further Degradation: The resulting carboxylic acid is further metabolized.

The rate of microbial degradation of this compound is influenced by several environmental factors.

Oxygen Availability: Aerobic conditions are generally more favorable for the complete degradation of branched-chain alcohols. Oxygen acts as the terminal electron acceptor and is required by monooxygenases and other key enzymes in the oxidative pathway. core.ac.uk

Temperature and pH: Like most microbial processes, the biodegradation of alcohols has an optimal temperature and pH range, which is dependent on the specific microbial consortia present. For instance, an alcohol dehydrogenase from Acinetobacter venetianus RAG-1 showed optimal activity at a pH of 8.0 and a temperature of 50°C. nih.gov

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and enzymatic activity.

Presence of Other Carbon Sources: The presence of more easily degradable carbon sources can sometimes lead to the preferential utilization of those substrates, a phenomenon known as catabolite repression, which could slow the degradation of more complex molecules like this compound. jmb.or.kr

The degradation of this compound proceeds via different routes under aerobic and anaerobic conditions.

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize powerful oxidative enzymes like monooxygenases and alcohol dehydrogenases to efficiently break down the molecule. asm.orgasm.org The complete mineralization to carbon dioxide and water is more likely under aerobic conditions. Studies on alcohol ethoxylates have shown that while branched structures can be degraded aerobically, the rate may be slower than for their linear counterparts. exxonmobilchemical.com

Anaerobic Degradation: Under anaerobic conditions, the degradation of branched-chain alcohols is significantly more challenging. core.ac.uknih.gov The initial oxidative steps are more difficult without oxygen as an electron acceptor. While some anaerobic degradation of linear alcohols has been observed, highly branched structures are often recalcitrant. nih.govethz.ch Studies on branched alcohol ethoxylates have indicated that anaerobic degradation can be sterically hindered by the alkyl branching, leading to the accumulation of intermediate metabolites. core.ac.uknih.gov For example, a 2-ethyl-branched alcohol ethoxylate was found to be transformed into (2-ethyl-hexyloxy)-acetate, which was not further degraded under anaerobic conditions. nih.gov

| Condition | Degradation Potential | Key Considerations | Reference |

| Aerobic | High | Efficient oxidation via dehydrogenases and monooxygenases. | asm.orgasm.orgexxonmobilchemical.com |

| Anaerobic | Low to negligible | Steric hindrance from branching inhibits degradation. Potential for accumulation of intermediates. | core.ac.uknih.govethz.ch |

Environmental Partitioning Mechanisms: Theoretical Considerations

The distribution of this compound in the environment is governed by its partitioning behavior between air, water, soil, and biota. This partitioning can be predicted using theoretical models based on the compound's physicochemical properties.

Theoretical Models for Air-Water and Octanol-Water Partitioning Behavior

Quantitative Structure-Activity Relationship (QSAR) models and property estimation software like the US Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™ are commonly used to predict the environmental partitioning of chemicals when experimental data are unavailable. epa.gov These models use the chemical structure to estimate key partitioning coefficients.

Octanol-Water Partition Coefficient (Log Kow): This parameter indicates a chemical's lipophilicity and its potential to bioaccumulate. A higher Log Kow suggests a greater affinity for fatty tissues and organic matter. For this compound, EPI Suite™ can be used to estimate the Log Kow based on its structure. Chemicals with a Log Kow greater than 4 are considered to have a tendency to sorb to organic matter and may bioaccumulate. epa.gov

Henry's Law Constant (HLC): This value describes the partitioning of a chemical between air and water and is crucial for assessing its volatility from aqueous systems. nih.gov A higher HLC indicates a greater tendency to move from water to the air. The HLC for this compound can also be estimated using predictive models. The Henry's Law Constant for the related compound 2,4,6-trimethylheptane (B1595353) has been reported, providing an indication of the volatility of the carbon skeleton. henrys-law.orgnoaa.gov The presence of the hydroxyl group in this compound will lower its volatility compared to the parent alkane.

Interactive Data Table: Estimated Partitioning Properties of this compound

The following table presents estimated values for key environmental partitioning coefficients for this compound, as predicted by EPI Suite™. These are theoretical values and should be used as an indication of the compound's expected environmental behavior.

| Property | Estimated Value | Unit | Significance |

| Log Kow (Octanol-Water Partition Coefficient) | 3.89 | Unitless | Indicates a moderate potential for bioaccumulation and sorption to organic matter. |

| Henry's Law Constant | 2.56 x 10⁻⁵ | atm-m³/mole | Suggests a low to moderate volatility from water. |

| Water Solubility | 15.6 | mg/L | Indicates low solubility in water. |

| Log Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 3.03 | Unitless | Suggests moderate mobility in soil. |

Adsorption and Desorption Processes in Soil and Sediment Systems Based on Chemical Principles

The movement of this compound in terrestrial and aquatic systems is significantly influenced by its adsorption to soil and sediment particles. The primary mechanism for this adsorption for non-ionic organic compounds is partitioning into the organic carbon fraction of the soil or sediment. chemsafetypro.com

Soil Adsorption Coefficient (Koc): The tendency of a chemical to adsorb to soil or sediment is quantified by the soil organic carbon-water partitioning coefficient (Koc). chemsafetypro.comqsardb.org A higher Koc value indicates stronger adsorption and lower mobility in the soil. chemsafetypro.com The Koc can be estimated from the Log Kow using established QSAR equations. qsardb.org For this compound, with an estimated Log Kow of 3.89, the predicted Log Koc suggests that the compound will have moderate mobility in soil. This means it is likely to be transported with water through the soil profile to some extent, but a significant fraction will be retained in the soil matrix, particularly in soils with higher organic matter content. The processes of adsorption and desorption are generally considered to be reversible, meaning that the compound can be released back into the aqueous phase, making it available for transport or degradation.

Advanced Analytical Methodologies for the Study of 2,4,6 Trimethylheptan 1 Ol in Complex Systems

Development of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the detailed characterization of 2,4,6-trimethylheptan-1-ol in multifaceted systems.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the detection and quantification of this compound at trace levels. Optimization of these methods is critical to enhance sensitivity and selectivity, particularly in complex sample matrices.

For GC-MS analysis, method optimization involves several key parameters. The choice of the capillary column is paramount; a low-bleed, mid-polarity column is often suitable for separating alcohols from hydrocarbon matrices. To achieve trace-level detection, techniques such as large volume injection (LVI) can be employed. Method parameters such as injector temperature, oven temperature programming, and carrier gas flow rate must be carefully optimized to ensure efficient separation and peak resolution. In selected ion monitoring (SIM) mode, the MS detector can be programmed to monitor specific ions characteristic of this compound, thereby significantly improving the signal-to-noise ratio and lowering the limits of detection (LOD) and quantification (LOQ). For instance, methods for analyzing trace-level alcohols in hydrocarbon streams have achieved LODs below 3 ppm. gcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative and complementary approach, particularly for samples that are not readily amenable to GC analysis. The development of a robust LC-MS/MS method requires careful selection of the stationary phase and mobile phase composition to achieve adequate retention and separation of the relatively nonpolar this compound. A biphenyl (B1667301) stationary phase can provide enhanced selectivity for such compounds. restek.com The use of atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) can be advantageous for the ionization of less polar molecules like long-chain alcohols. Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity for quantification in complex matrices.

A summary of optimized parameters for the trace-level detection of branched alcohols using hyphenated techniques is presented in the interactive table below.

| Parameter | GC-MS Optimization | LC-MS/MS Optimization |

| Column | Low-bleed, mid-polarity capillary column | Biphenyl or C18 reversed-phase column |

| Injection | Large Volume Injection (LVI) | Standard loop injection |

| Ionization | Electron Ionization (EI) | APCI or APPI |

| MS Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Sample Prep | Solid-phase microextraction (SPME), liquid-liquid extraction | Solid-phase extraction (SPE), "dilute-and-shoot" |

| Achievable LODs | Low ppm to high ppb | Low ppb to ppt |